molecular formula C20H18N2 B15074750 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline CAS No. 102002-64-2

4-[(4-methylphenyl)methylideneamino]-N-phenylaniline

Cat. No.: B15074750
CAS No.: 102002-64-2
M. Wt: 286.4 g/mol
InChI Key: VVDDGCZRPZVZGP-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)methylideneamino]-N-phenylaniline is an organic compound with the molecular formula C20H18N2 It is a derivative of aniline, characterized by the presence of a methylphenyl group and a methylideneamino group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline typically involves the condensation reaction between 4-methylbenzaldehyde and N-phenylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)methylideneamino]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(4-methylphenyl)methylideneamino]-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)methylideneamino]-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)methylideneamino]-N-phenylaniline
  • 4-[(4-chlorophenyl)methylideneamino]-N-phenylaniline
  • 4-[(4-nitrophenyl)methylideneamino]-N-phenylaniline

Uniqueness

4-[(4-methylphenyl)methylideneamino]-N-phenylaniline is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to its analogs, potentially resulting in distinct biological effects and applications.

Properties

CAS No.

102002-64-2

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C20H18N2/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15,22H,1H3

InChI Key

VVDDGCZRPZVZGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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